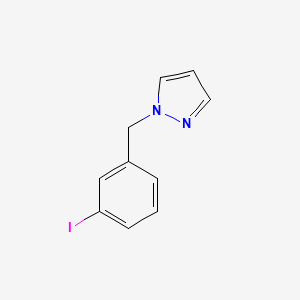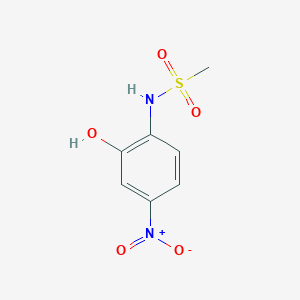
disodium;4-(2-dodecoxyethoxy)-3-sulfonatobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
disodium;4-(2-dodecoxyethoxy)-3-sulfonatobutanoate is a surfactant compound commonly used in various industrial and commercial applications. It is known for its excellent emulsifying, dispersing, and wetting properties, making it a valuable ingredient in detergents, cleaning agents, and personal care products .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of disodium;4-(2-dodecoxyethoxy)-3-sulfonatobutanoate typically involves the ethoxylation of C10-16 fatty alcohols followed by the sulfonation of the resulting ethoxylated alcohols. The final step involves neutralization with sodium hydroxide to form the disodium salt .
Ethoxylation: C10-16 fatty alcohols are reacted with ethylene oxide under controlled temperature and pressure conditions to form ethoxylated alcohols.
Sulfonation: The ethoxylated alcohols are then sulfonated using sulfur trioxide or chlorosulfonic acid to introduce the sulfonic acid group.
Neutralization: The sulfonated product is neutralized with sodium hydroxide to form the disodium salt.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale, with continuous processes and optimized reaction conditions to ensure high yield and purity. The use of advanced reactors and separation techniques helps in achieving efficient production.
Análisis De Reacciones Químicas
Types of Reactions
disodium;4-(2-dodecoxyethoxy)-3-sulfonatobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidative conditions, leading to the formation of carboxylic acids and other oxidation products.
Reduction: Reduction reactions are less common but can occur under specific conditions, leading to the formation of alcohols and other reduced products.
Substitution: The sulfonic acid group can participate in substitution reactions, especially in the presence of nucleophiles.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of suitable catalysts.
Major Products
Oxidation: Carboxylic acids and aldehydes.
Reduction: Alcohols and alkanes.
Substitution: Sulfonamide or sulfonate derivatives.
Aplicaciones Científicas De Investigación
disodium;4-(2-dodecoxyethoxy)-3-sulfonatobutanoate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell lysis buffers and protein extraction protocols due to its ability to disrupt cell membranes.
Medicine: Investigated for its potential use in drug delivery systems and as an excipient in pharmaceutical formulations.
Mecanismo De Acción
The compound exerts its effects primarily through its surfactant properties. The hydrophilic (sulfonic acid and ethoxylated) and hydrophobic (alkyl) regions allow it to interact with both water and oil phases, reducing surface tension and stabilizing emulsions. This mechanism is crucial in applications such as detergents and emulsifiers .
Comparación Con Compuestos Similares
Similar Compounds
- Poly(oxy-1,2-ethanediyl), alpha-(sulfophenyl)-omega-hydroxy-, C10-16-alkyl ethers, disodium salts
- Poly(oxy-1,2-ethanediyl), alpha-(sulfoethyl)-omega-hydroxy-, C10-16-alkyl ethers, disodium salts
Uniqueness
disodium;4-(2-dodecoxyethoxy)-3-sulfonatobutanoate is unique due to the presence of the carboxy-1-oxosulfopropyl group, which enhances its emulsifying and dispersing properties compared to other similar compounds. This structural feature allows for better performance in specific applications, such as in high-performance detergents and industrial cleaning agents.
Propiedades
Número CAS |
68815-56-5 |
|---|---|
Fórmula molecular |
C18H36O7S |
Peso molecular |
396.5 g/mol |
Nombre IUPAC |
disodium;4-(2-dodecoxyethoxy)-3-sulfonatobutanoate |
InChI |
InChI=1S/C18H36O7S.2Na/c1-2-3-4-5-6-7-8-9-10-11-12-24-13-14-25-16-17(15-18(19)20)26(21,22)23;;/h17H,2-16H2,1H3,(H,19,20)(H,21,22,23);;/q;2*+1/p-2 |
Clave InChI |
SJONNLHHAZIAIN-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCOCCOCC(CC(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
SMILES canónico |
CCCCCCCCCCCCOCCOCC(CC(=O)O)S(=O)(=O)O |
Pictogramas |
Irritant |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


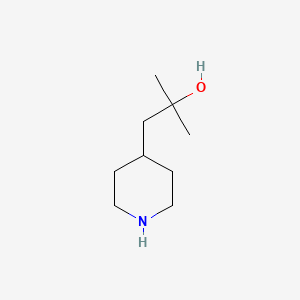
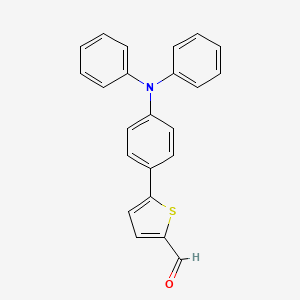
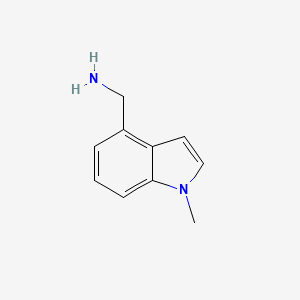
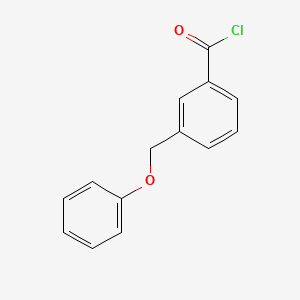
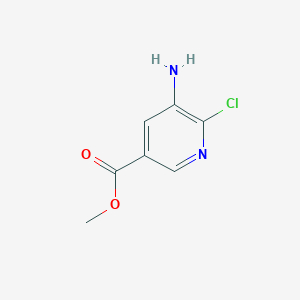
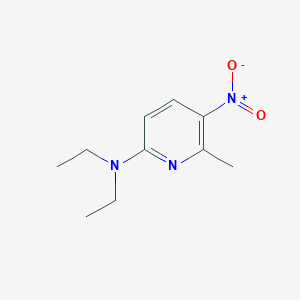
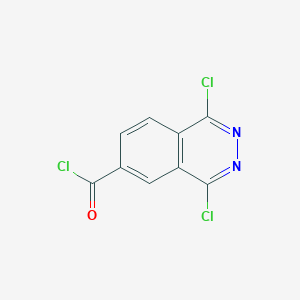
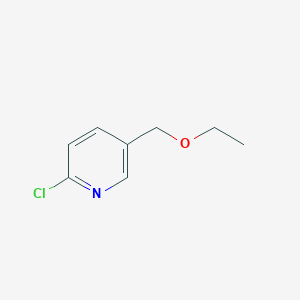
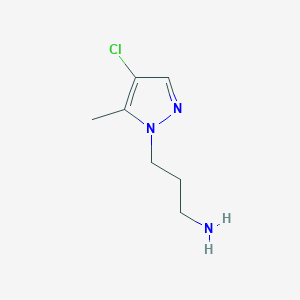
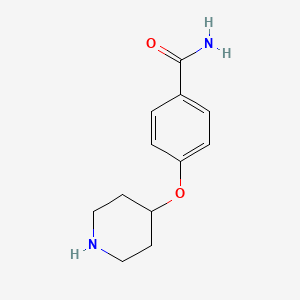
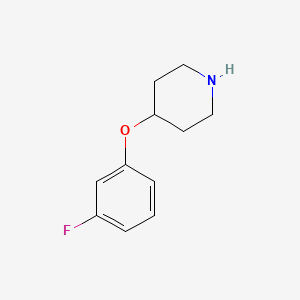
![2,4-Dichloro-6-ethylthieno[2,3-d]pyrimidine](/img/structure/B1602844.png)
